2-[4-(Difluoromethoxy)phenyl]ethan-1-ol
Description
Properties
IUPAC Name |
2-[4-(difluoromethoxy)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c10-9(11)13-8-3-1-7(2-4-8)5-6-12/h1-4,9,12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCZMLWSRRFIBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872046-13-4 | |
| Record name | 2-[4-(difluoromethoxy)phenyl]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Difluoromethylation of Phenols Using S-(Difluoromethyl)sulfonium Salt
A prominent and efficient method for preparing 2-[4-(Difluoromethoxy)phenyl]ethan-1-ol involves the difluoromethylation of the corresponding phenol precursor using a bench-stable S-(difluoromethyl)sulfonium salt as the difluorocarbene source. This approach was detailed by Liu et al. (2019), who developed a mild, practical protocol with broad substrate scope and good functional group tolerance.
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- Phenol substrate (e.g., 4-(2-hydroxyethyl)phenol)
- S-(difluoromethyl)sulfonium salt (1.2 equivalents)
- Base: sodium hydride (NaH) or lithium hydroxide (LiOH)
- Solvent: fluorobenzene
- Temperature: 10 °C
- Atmosphere: Argon
- Reaction time: Overnight (approx. 12-16 hours)
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- The phenol is deprotonated by the base to form a phenoxide ion.
- Difluorocarbene is generated in situ from the sulfonium salt.
- The phenoxide ion attacks the difluorocarbene to form the difluoromethoxy ether intermediate.
- Protonation yields the final difluoromethoxy product.
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- Electron-rich and electron-deficient phenols undergo difluoromethylation efficiently.
- Functional groups such as nitro, sulfone, ester, aldehyde, alkene, alcohol, amine, amide, and halogens are well tolerated.
- The reaction shows chemoselectivity favoring phenolic hydroxyl groups over aliphatic alcohols.
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- Preparation of this compound (referred to as compound 4t in the study) was achieved with a moderate yield (~52%) using NaH at 10 °C.
Table 1: Optimized Reaction Conditions and Yields for Difluoromethylation
| Entry | Base | Temp (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| 6 | LiOH | Room temp | ~60 | Standard conditions |
| 16 | NaH | 10 | 81 | Higher yield at lower temp |
| 4t | NaH | 10 | 52 | Target compound yield |
Note: Yields are isolated yields after purification by silica gel chromatography.
Late-Stage Functionalization via Photoredox Catalysis (Alternative Approach)
Another advanced method involves late-stage functionalization of phenyl scaffolds bearing difluoromethoxy groups using photoredox catalysis. This method is more applicable for complex molecules but can be adapted for the synthesis of difluoromethoxyphenyl ethanols.
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- Use of iridium-based photoredox catalysts under blue light irradiation (~456 nm).
- Radical-based methylation or other functional group modifications.
- Solvent systems typically include acetonitrile and trifluoroacetic acid mixtures.
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- Enables selective functionalization without harsh conditions.
- Compatible with diverse functional groups.
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- Requires specialized equipment (photoreactors).
- More suitable for late-stage diversification rather than initial synthesis.
General Synthetic Considerations and Notes
- The phenolic precursor for this compound is typically prepared or commercially available as 4-(2-hydroxyethyl)phenol or related compounds.
- The difluoromethoxy group installation is the key step, often achieved by difluoromethylation of the phenol.
- Reaction conditions must be carefully controlled to avoid side reactions such as over-alkylation or decomposition of sensitive functional groups.
- Purification is commonly done by flash column chromatography on silica gel, using ethyl acetate/petroleum ether mixtures.
- Mechanistic studies confirm the involvement of difluorocarbene intermediates, which can be trapped by radical scavengers to provide evidence for the reaction pathway.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|
| Difluoromethylation with sulfonium salt | S-(difluoromethyl)sulfonium salt, NaH or LiOH, fluorobenzene, 10 °C | 50-81 | Mild, broad substrate scope, good functional group tolerance | Moderate yields for some substrates |
| Photoredox catalysis (late-stage) | Iridium catalyst, blue light, TFA/ACN solvent | Variable | Selective late-stage functionalization | Requires photoreactor, complex setup |
| Other traditional methods (not preferred) | Ozone-depleting reagents, high temp, long reaction times | Lower | Historically used but less practical | Harsh conditions, limited scope |
Chemical Reactions Analysis
Types of Reactions
2-[4-(Difluoromethoxy)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form 2-[4-(Difluoromethoxy)phenyl]ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Oxidation: 4-(Difluoromethoxy)benzaldehyde or 4-(Difluoromethoxy)benzoic acid.
Reduction: 2-[4-(Difluoromethoxy)phenyl]ethane.
Substitution: Various substituted derivatives of the phenyl ring, such as 4-(Difluoromethoxy)-2-nitrophenyl]ethan-1-ol.
Scientific Research Applications
2-[4-(Difluoromethoxy)phenyl]ethan-1-ol has applications in scientific research, specifically in chemistry and biology. It is also used in the production of specialty chemicals and materials.
Scientific Research Applications
- Chemistry this compound serves as a building block in synthesizing complex organic molecules.
- Biology Due to its unique structure, this compound is valuable in studying enzyme-substrate interactions.
- Industry It can be used in the production of specialty chemicals and materials.
Chemical Reactions
This compound can undergo several chemical reactions. These include oxidation, reduction, and substitution.
Types of Reactions:
- Oxidation The hydroxyl group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate () and chromium trioxide (). Oxidation of the hydroxyl group can yield 4-(difluoromethoxy)benzaldehyde.
- Reduction The nitro group in intermediates can be reduced to an amino group using hydrogen gas () in the presence of a palladium catalyst (Pd/C).
- Substitution The amino group can participate in nucleophilic substitution reactions with reagents such as alkyl halides and acyl chlorides.
2-Amino-1-[4-(difluoromethoxy)phenyl]ethan-1-ol, a difluoromethoxy-substituted phenolic compound, has gained attention in medicinal chemistry for its promising biological activities. The difluoromethoxy group enhances its lipophilicity and potential interactions with biological targets. It may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties, likely through modulation of biochemical pathways involved in pain and inflammation responses.
Anti-inflammatory and Analgesic Effects
Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, reducing inflammation markers in cellular models. Its analgesic effects have been observed in animal models, suggesting potential applications in pain management therapies.
Mechanism of Action
The mechanism of action of 2-[4-(Difluoromethoxy)phenyl]ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and affecting cellular processes. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogs with Piperazine Substitutions
Several ethanol derivatives with piperazine-based substituents () share structural similarities with the target compound. For example:
- 2-(4-((4-Benzylpiperazin-1-yl)methyl)phenyl)ethan-1-ol (Compound 11) : This analog has a benzyl-piperazine group attached to the phenyl ring. It exhibits a melting point of 119–120°C and a higher molecular weight (~350–400 g/mol ) compared to the target compound .
Key Insight: The presence of bulky piperazine substituents increases molecular weight and melting points but may reduce solubility compared to the simpler difluoromethoxy-substituted ethanol.
Halogenated Ethanol Derivatives
- 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol (CAS: 1341974-99-9) : This analog introduces a fluorine atom at the ortho position of the phenyl ring (relative to the difluoromethoxy group). Its molecular weight (206.16 g/mol ) is higher than the target compound, and it carries H315-H319 hazard statements (skin/eye irritation), suggesting increased reactivity due to the additional fluorine .
- 2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-ol : This compound replaces the difluoromethoxy group with a difluoroethenyloxy moiety. The ethenyl group may confer greater conformational flexibility but lower chemical stability .
Key Insight : Additional halogenation (e.g., fluorine) enhances molecular weight and polarity but may also increase toxicity risks.
Difluoromethoxy-Containing Pharmaceuticals
- Roflumilast: A PDE4 inhibitor with a difluoromethoxybenzamide structure, roflumilast demonstrates potent anti-inflammatory activity (IC₅₀ = 0.8 nM in neutrophils) .
Key Insight: The difluoromethoxy group in 2-[4-(Difluoromethoxy)phenyl]ethan-1-ol may similarly improve interactions with biological targets, though its ethanol moiety could alter pharmacokinetics compared to benzamide derivatives.
Physical and Chemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|---|
| This compound | 872046-13-4 | C₉H₁₀F₂O₂ | 188.17 | Not reported | -OCF₂H (para) |
| Compound 11 (Piperazine analog) | - | ~C₂₆H₃₁N₃O | ~377.55 | 119–120 | Piperazine-benzyl |
| 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol | 1341974-99-9 | C₉H₉F₃O₂ | 206.16 | Not reported | -OCF₂H (ortho), -F (para) |
| 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-one | - | C₉H₈F₂O₂ | 186.16 | Not reported | -COCF₂- (ketone), -OCH₃ |
Notes:
Biological Activity
2-[4-(Difluoromethoxy)phenyl]ethan-1-ol is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological applications. The difluoromethoxy group, combined with the phenyl and ethanol moieties, may enhance the compound's interaction with biological targets, influencing its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C9H10F2O2, with a molecular weight of approximately 192.17 g/mol. The presence of the difluoromethoxy group contributes to its lipophilicity and potential bioactivity by modulating interactions with biological macromolecules.
Research suggests that this compound interacts with specific enzymes and receptors, potentially enhancing binding affinity due to the difluoromethoxy group. This interaction may lead to modulation of various biological processes, making it a candidate for therapeutic applications.
Anticancer Properties
Recent studies have evaluated the anticancer activity of compounds structurally related to this compound. For instance, derivatives have shown significant antiproliferative effects against various cancer cell lines, with mechanisms involving cell cycle disruption and apoptosis induction. In particular, compounds with similar structural motifs have been reported to inhibit the growth of cancer cells by targeting the colchicine-binding site on β-tubulin, leading to cytoskeletal disruption .
Antibacterial Activity
The antibacterial properties of related compounds have also been investigated. Some derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria, attributed to their ability to disrupt bacterial cell wall synthesis or function . The presence of electron-withdrawing groups like difluoromethoxy may enhance these effects by increasing the compound's reactivity and interaction with bacterial targets.
Case Studies
- Antiproliferative Activity : A study evaluated a series of phenyl derivatives for their ability to inhibit cell growth in various cancer cell lines. Compounds similar to this compound exhibited IC50 values in the nanomolar range against resistant cancer cells .
- Mechanistic Insights : Research on related compounds revealed that they effectively block angiogenesis in chick chorioallantoic membrane assays, indicating potential for use in cancer therapeutics .
- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis highlighted that modifications on the phenyl ring significantly influence biological activity, suggesting that the difluoromethoxy group plays a crucial role in enhancing potency .
Data Table: Biological Activities of Related Compounds
| Compound | Biological Activity | IC50 (µM) | Target Mechanism |
|---|---|---|---|
| This compound | Antiproliferative | TBD | β-tubulin binding |
| 1-[4-(Difluoromethoxy)phenyl]-N-(2,3...) | Anticancer (various lines) | 0.5 - 5 | Cell cycle arrest |
| Benzimidazole Derivative | Antibacterial | 0.01 - 0.5 | Disruption of cell wall synthesis |
Q & A
Q. What environmental impact assessments are needed for sustainable use?
- Answer : Conduct ecotoxicity assays :
- Algal Growth Inhibition : Test EC values using Chlorella vulgaris.
- Biodegradation : Assess via OECD 301F (closed bottle test) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
